![molecular formula C32H38N4O11 B12788472 2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene CAS No. 1262279-15-1](/img/structure/B12788472.png)
2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of sugars using microorganisms such as Aspergillus niger. The industrial production of citric acid involves the use of submerged fermentation techniques, where the microorganism is grown in a nutrient-rich medium containing sugars. The fermentation process is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of citric acid .
化学反应分析
Types of Reactions
2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form aconitic acid and other oxidation products.
Reduction: Reduction of citric acid can yield compounds such as isocitric acid.
Esterification: Citric acid can react with alcohols to form esters, such as trimethyl citrate.
Common Reagents and Conditions
Common reagents used in the reactions of citric acid include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alcohols (e.g., methanol) for esterification reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts.
Major Products
The major products formed from the reactions of citric acid include aconitic acid, isocitric acid, and various esters such as trimethyl citrate .
科学研究应用
2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions and as a buffer in chemical reactions.
Medicine: Used in pharmaceuticals as an excipient and in the formulation of effervescent tablets.
作用机制
2-hydroxypropane-1,2,3-tricarboxylic acid exerts its effects through its role in the citric acid cycle. It acts as an intermediate in the metabolic pathway, facilitating the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, releasing energy in the form of ATP. The compound interacts with various enzymes, including aconitase, which catalyzes the isomerization of citric acid to isocitric acid .
相似化合物的比较
Similar Compounds
Isocitric acid: An isomer of citric acid with similar chemical properties and functions in the citric acid cycle.
Aconitic acid: An intermediate in the citric acid cycle formed by the dehydration of citric acid.
Trimesic acid: A tricarboxylic acid with a benzene ring structure, used in the synthesis of polymers and resins.
Uniqueness
2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its widespread occurrence in nature and its essential role in cellular metabolism. Its ability to chelate metal ions and its versatility in various industrial applications further distinguish it from other similar compounds .
属性
CAS 编号 |
1262279-15-1 |
|---|---|
分子式 |
C32H38N4O11 |
分子量 |
654.7 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene |
InChI |
InChI=1S/C26H30N4O4.C6H8O7/c1-2-12-30(11-1)13-16-33-24-7-5-21-17-20(24)18-31-14-3-4-15-32-19-22-6-8-25(34-22)23-9-10-27-26(28-21)29-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-10,17H,1-2,11-16,18-19H2,(H,27,28,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b4-3+; |
InChI 键 |
NNHJBZIJLGHLES-BJILWQEISA-N |
手性 SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
规范 SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


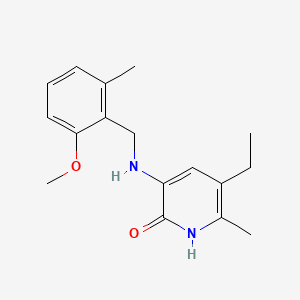
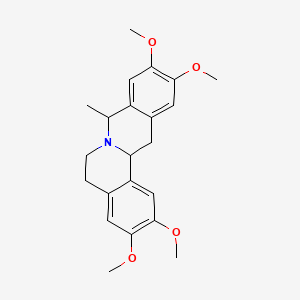
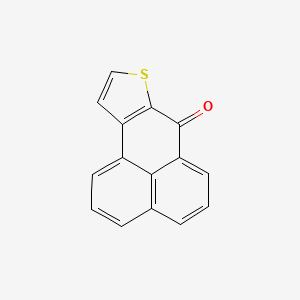
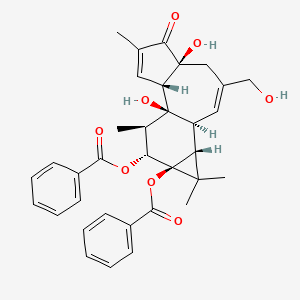
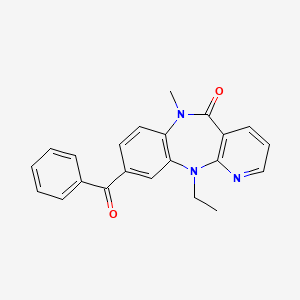
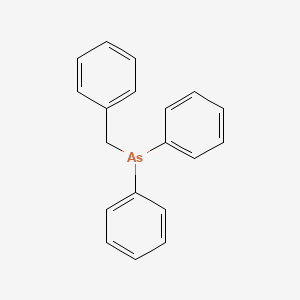
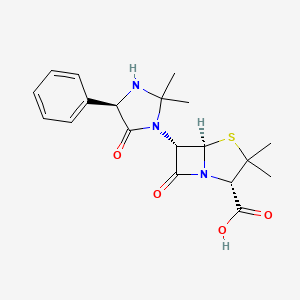
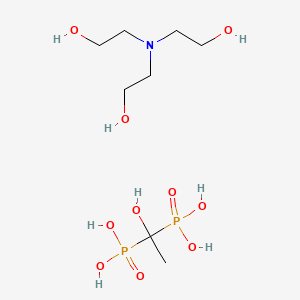
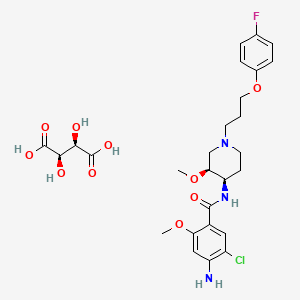


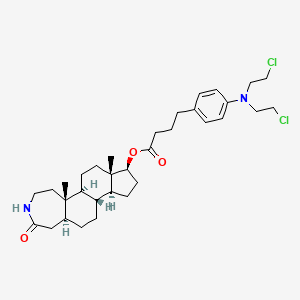
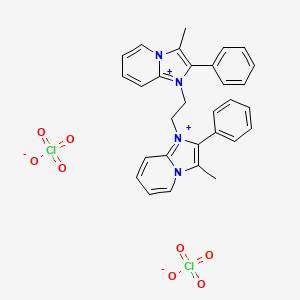
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
